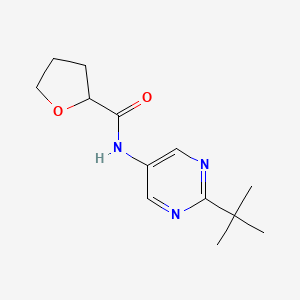
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are a group of proteins that are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential applications in neuroscience research.
作用机制
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide acts as a non-competitive inhibitor of EAATs by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. The elevated glutamate levels can then activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and physiological effects:
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to cause a rapid increase in extracellular glutamate levels in the brain, which can lead to neuronal damage and cell death. It has also been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. In addition, N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to modulate the release of other neurotransmitters such as GABA and dopamine.
实验室实验的优点和局限性
One advantage of using N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide in lab experiments is its high potency and selectivity for EAATs. This allows for precise manipulation of glutamate levels in the brain and the study of the role of glutamate transporters in various physiological and pathological conditions. However, one limitation of using N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide is its potential toxicity and the risk of inducing excitotoxicity in the brain. Careful dosing and monitoring of extracellular glutamate levels are necessary to avoid these effects.
未来方向
There are several future directions for the use of N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide in neuroscience research. One area of investigation is the role of glutamate transporters in neuroinflammation and neurodegenerative diseases. N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to modulate the release of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neuroinflammation. Another area of investigation is the development of novel N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide derivatives with improved potency and selectivity for specific EAAT subtypes. These compounds could be used to study the function of individual EAATs and their role in specific brain regions and cell types.
合成方法
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-5-chloropyrimidine, which is then converted to 2-tert-butyl-5-(hydroxymethyl)pyrimidine. The final step involves the coupling of 2-tert-butyl-5-(hydroxymethyl)pyrimidine with oxalyl chloride to yield N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide.
科学研究应用
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been widely used as a research tool to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to inhibit glutamate uptake in a dose-dependent manner in several cell types, including neurons, astrocytes, and glial cells. N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has also been used to study the regulation of glutamate transporters by various signaling pathways and to investigate the effects of transporter dysfunction in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)12-14-7-9(8-15-12)16-11(17)10-5-4-6-18-10/h7-8,10H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZADRHHRRGFZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530870.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)
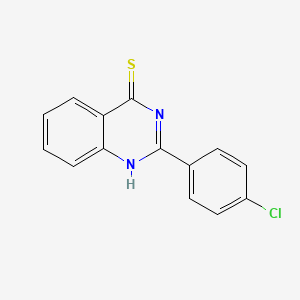
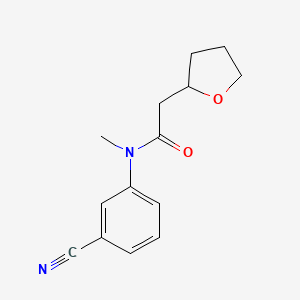
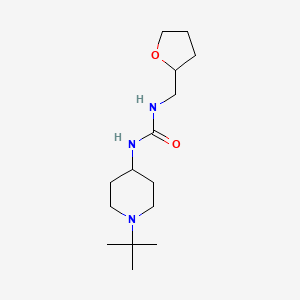
![1-[(3-Chlorophenyl)methyl]-3-(oxan-3-ylmethyl)urea](/img/structure/B7530926.png)

![N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide](/img/structure/B7530934.png)

![N-[2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7530944.png)
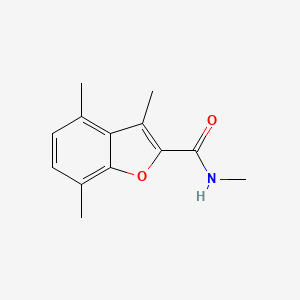
![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)